Cas no 69043-96-5 (METHYL 2-BROMOBUTYRATE)

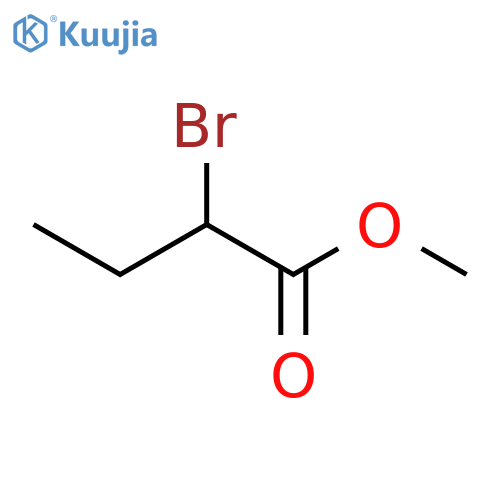

METHYL 2-BROMOBUTYRATE structure

商品名:METHYL 2-BROMOBUTYRATE

METHYL 2-BROMOBUTYRATE 化学的及び物理的性質

名前と識別子

-

- METHYL 2-BROMOBUTYRATE

- DL-METHYL 2-BROMOBUTYRATE

- METHYL 2-BROMO-N-BUTYRATE

- METHYL 2-BROMOBUTANOATE

- ALPHA-BROMOBUTYRIC ACID METHYL ESTER

- 2-BROMO-N-BUTYRIC ACID METHYL ESTER

- Butanoic acid, 2-bromo-, methyl ester

- Einecs 221-699-0

- Nsc 21974

- 1,2-Benzenedicarboxylic acid, mixed isooctyl and 2-phenoxyethyl esters

- 2-(2-phenoxyethoxycarbonyl)benzoic acid

- 2-[(2-phenoxyethoxy)carbonyl]benzoic acid- 2-[(octan-2-yloxy)carbonyl]benzoic acid(1:1)

- 2-bromobutanoic acid methyl ester

- 2-bromobutylic acid methyl ester

- 2-octan-2-yloxyca

- A836327

- AC1L36HC

- AC1Q5U76

- AR-1D5651

- CTK8D6425

- EINECS 269-079-9

- methyl bromobutyrate

- methyl ester of 2-bromobutyric acid

- SCHEMBL532563

- ?2-Bromobutyric acid methyl ester

- NSC-21974

- Q-201370

- AS-18287

- Methyl-2-bromobutyrate

- 3196-15-4

- Methylaethylbromessigester

- Methyl 2-bromobutanoate #

- 2-Bromobutyric Acid Methyl Ester

- FT-0611545

- SY302281

- MFCD00009666

- 2-bromobutyrate-methyl ester

- METHYL2-BROMOBUTYRATE

- NS00045042

- Methyl 2-bromobutyrate, 97%

- FT-0628433

- AM20090460

- F2190-0282

- InChI=1/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H

- methyl-2-bromobutanoate

- H11989

- DTXSID50863122

- 2-Bromobutyricacidmethylester

- AKOS016842317

- B1462

- NSC21974

- EN300-24393

- methyl alpha-bromobutyrate

- AKOS001270829

- MFCD20622163

- 69043-96-5

- 2-bromo-butyric acid methyl ester

- CS-W017174

- a-Bromobutanoic acid methyl ester

-

- インチ: InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3

- InChIKey: UFQQDNMQADCHGH-UHFFFAOYSA-N

- ほほえんだ: CCC(C(=O)OC)Br

計算された属性

- せいみつぶんしりょう: 179.97857

- どういたいしつりょう: 179.978592

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 41

- 回転可能化学結合数: 16

- 複雑さ: 662

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 色と性状: 薄い黄色の透明な液体。

- 密度みつど: 1.573 g/mL at 25 °C(lit.)

- ふってん: 137-138 °C50 mm Hg(lit.)

- フラッシュポイント: 155 °F

- 屈折率: n20/D 1.452(lit.)

- PSA: 26.3

- LogP: 1.33290

- ようかいせい: まだ確定していません。

METHYL 2-BROMOBUTYRATE セキュリティ情報

- 危険物輸送番号:UN 3265 8/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: 26-36/37/39-45

- 福カードFコード:19

-

危険物標識:

- 包装グループ:III

- 包装カテゴリ:III

- 危険レベル:8

METHYL 2-BROMOBUTYRATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB48459-10g |

Butanoic acid, 2-bromo-, methyl ester |

69043-96-5 | 98% | 10g |

$49.00 | 2024-04-19 | |

| A2B Chem LLC | AB48459-5g |

Butanoic acid, 2-bromo-, methyl ester |

69043-96-5 | 98% | 5g |

$34.00 | 2024-04-19 | |

| City Chemical | 1634CC-500GM |

Methyl 2-Bromobutyrate |

69043-96-5 | 97.0%(GC) | 500gm |

$569.73 | 2023-09-19 | |

| 1PlusChem | 1P003763-5g |

Butanoic acid, 2-bromo-, methyl ester |

69043-96-5 | 98% | 5g |

$64.00 | 2024-04-22 | |

| 1PlusChem | 1P003763-10g |

Butanoic acid, 2-bromo-, methyl ester |

69043-96-5 | 98% | 10g |

$76.00 | 2024-04-22 |

METHYL 2-BROMOBUTYRATE 関連文献

-

Beibei Lu,Lei Li,Jianning Wu,Lulu Wei,Jun Hou,Zhiyong Liu,Xuhong Guo New J. Chem. 2016 40 8397

-

2. Reactions of dianions of acyclic β-enamino ketones with electrophiles. Part 5. Esters: synthesis of pyridin-4-one and pyran-4-one derivativesGiuseppe Bartoli,Marcella Bosco,Cristina Cimarelli,Renato Dalpozzo,Giuseppe Guercio,Gianni Palmieri J. Chem. Soc. Perkin Trans. 1 1993 2081

-

Thomas Hjelmgaard,David Tanner Org. Biomol. Chem. 2006 4 1796

-

Beibei Lu,Yuanbin Li,Zhenyuan Wang,Binshen Wang,Xi Pan,Weiwei Zhao,Xing Ma,Jiaheng Zhang New J. Chem. 2019 43 12275

-

5. Carotenoids and related polyenes. Part 5.1 Lewis acid-promoted stereoselective rearrangement of 5,6-epoxy carotenoid model compoundsYumiko Yamano,Chisato Tode,Masayoshi Ito J. Chem. Soc. Perkin Trans. 1 1998 2569

69043-96-5 (METHYL 2-BROMOBUTYRATE) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:69043-96-5)METHYL 2-BROMOBUTYRATE

清らかである:99%

はかる:200KG

価格 ($):問い合わせ